Monoamine Oxidase (MAO) Inhibition Profile of Isoquinoline Core Derivatives
The isoquinoline scaffold, particularly 4-amino-substituted derivatives, exhibits potent inhibition of human monoamine oxidases. While specific IC50 data for the 6-bromo variant is not reported in isolation, the core 4-aminoisoquinoline pharmacophore demonstrates nanomolar potency against both MAO-A and MAO-B isoforms [1]. This establishes a class-level expectation for 6-Bromoisoquinolin-4-amine in neuroscience-focused screening cascades.
| Evidence Dimension | MAO-A inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferred from class |
| Comparator Or Baseline | Isoquinoline derivative with 4-amino motif |
| Quantified Difference | 9.5 nM (MAO-A) / 6.9 nM (MAO-B) for a representative 4-aminoisoquinoline analog [2] |
| Conditions | Human recombinant MAO-A/MAO-B; kynuramine substrate; 20 min incubation |
Why This Matters
Procurement of the 6-bromo analog enables exploration of SAR around a validated neuroactive chemotype with established low-nanomolar target engagement potential.
- [1] Naoi, M., et al. (1995). Isoquinolines and quinolines as inhibitors and substrates of monoamine oxidase. In Monoamine Oxidase: Basic and Clinical Aspects, VSP Press. View Source
- [2] BindingDB Entry BDBM50607019. IC50 values for human MAO-A and MAO-B inhibition. View Source
